molecular formula C26H27NO9 B1663233 (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 58957-91-8

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Numéro de catalogue: B1663233
Numéro CAS: 58957-91-8
Poids moléculaire: 497.5 g/mol
Clé InChI: XDXDZDZNSLXDNA-LGVQOGFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione (IUPAC name) is a structurally complex anthracycline derivative. Known by its proprietary name Cerubidin and synonyms such as daunomycin and rubidomycin , it features a tetracyclic tetracene-dione core with critical substituents:

  • A 9-acetyl group contributing to lipophilicity.
  • A 4-amino-5-hydroxy-6-methyloxan-2-yl sugar moiety linked via an ether bond at position 7, influencing solubility and target binding.
  • Multiple hydroxyl groups (positions 6, 9, 11) and a conjugated diketone system (positions 5, 12), which are essential for intercalation into DNA and redox activity .

Its molecular formula is C₂₇H₂₉NO₁₁, with a molecular weight of 529.5 g/mol, 7 hydrogen bond donors, and 12 acceptors, resulting in a polar surface area of 217 Ų . The stereochemistry (R/S configurations) is critical for biological activity, as minor changes can disrupt DNA binding or metabolic stability.

Propriétés

Numéro CAS

58957-91-8

Formule moléculaire

C26H27NO9

Poids moléculaire

497.5 g/mol

Nom IUPAC

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16+,17-,21+,26+/m0/s1

Clé InChI

XDXDZDZNSLXDNA-LGVQOGFTSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

SMILES isomérique

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O

Synonymes

(7R,9R)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Origine du produit

United States

Méthodes De Préparation

Structural and Functional Overview

The target compound features a tetracene backbone modified with hydroxyl, acetyl, and glycosyl groups. The (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl moiety at position 7 is critical for biological activity, enabling interactions with DNA and topoisomerase II. Its synthesis requires precise control over stereochemistry and functional group compatibility, particularly during glycosylation and oxidation steps.

Semi-Synthetic Routes from Daunorubicin

Daunorubicin as a Precursor

Daunorubicin hydrochloride serves as a key starting material due to its structural similarity to the target compound. The semi-synthetic route involves:

  • Protection of the 3’-amino group using trifluoroacetyl (TFA), benzyloxycarbonyl (Cbz), or p-methoxybenzyl (PMB) groups.
  • Demethylation at position 4 to remove the methoxy group, achieved via silane reducing agents (e.g., TMDSO) in the presence of Ni(COD)₂ and tricyclohexylphosphine (PCy₃).
  • Deprotection and salt formation using hydrogen chloride-methanol solutions to yield the final hydrochloride salt.
Table 1: Key Steps in the Semi-Synthetic Pathway
Step Reagents/Catalysts Conditions Yield Purity
Amino protection TFA, K₂CO₃, acetonitrile RT, 10h 88% 96%
Demethylation Ni(COD)₂, PCy₃, TMDSO Toluene, 110°C, 10h 75% 92%
Salt formation HCl/MeOH Dichloromethane, RT 80% 99%

This method reduces impurities (e.g., impurity A/B) by avoiding harsh glycosylation conditions.

De Novo Synthesis via Tetracene Functionalization

Global Oxidation Strategy

A non-annulative approach starting from tetracene (5 ) employs sequential oxidations and dearomatization:

  • Co-catalyzed oxidation with CoTPP and phenyliodine(III) sulfate to form 5,12-tetracenequinone (6 ).
  • Ru-catalyzed oxidation using RuCl₃ and NaIO₄ to install hydroxyl groups at positions 6 and 11, yielding 7 .
  • Dearomative hydroboration with 1,3-dimethyl-2-phenyl-1,3,2-diazaborolidine to functionalize the central ring.
Table 2: Critical Reactions in De Novo Synthesis
Step Reagents/Catalysts Outcome Yield
Initial oxidation CoTPP, PhI(OAc)₂ 5,12-Tetracenequinone 77%
Secondary oxidation RuCl₃, NaIO₄ 6,11-Dihydroxyquinone 63%
Dearomatization Diazaborolidine, Zweifel Functionalized core 58%

Comparative Analysis of Methods

Efficiency and Scalability

  • Semi-synthesis offers higher yields (75–80%) but relies on scarce natural precursors like daunorubicin.
  • De novo synthesis provides modularity but faces challenges in regioselectivity during oxidation.
Table 3: Method Comparison
Parameter Semi-Synthetic Route De Novo Route
Starting material Daunorubicin Tetracene
Key step Demethylation Dearomative hydroboration
Total steps 3 8
Overall yield 52% 2%
Scalability Industrial-friendly Lab-scale

Optimization Challenges

Stereochemical Control

The (2R,4S,5S,6S) sugar moiety requires chiral auxiliaries or enzymatic resolution during glycosylation. In de novo synthesis, Zweifel olefination introduces asymmetry but demands stringent anhydrous conditions.

Impurity Management

Residual palladium (≤10 ppm) in semi-synthesis necessitates post-reaction filtration and ion-exchange chromatography.

Applications De Recherche Scientifique

ML069 has a wide range of scientific research applications, including:

Mécanisme D'action

Le mécanisme d’action de ML069 implique la formation d’un réseau polymère réticulé par polymérisation des groupes époxy et amine. Les cibles moléculaires sont les groupes époxy de la résine et les groupes amine du durcisseur. Les voies impliquées comprennent les réactions d’addition entre ces groupes fonctionnels, conduisant à la formation de liaisons covalentes fortes et d’un réseau polymère durable .

Composés similaires :

Unicité de ML069 : ML069 est unique en raison de ses caractéristiques haute performance, y compris sa nature thixotrope, qui lui permet d’être appliquée sur des surfaces verticales sans affaisser. Il offre également une excellente résistance chimique et environnementale, ce qui le rend adapté à une large gamme d’applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table compares the target compound with analogues differing in substituents, stereochemistry, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors XLogP3 Key Structural Features
Target Compound (Cerubidin) C₂₇H₂₉NO₁₁ 529.5 7 12 0.9 9-acetyl, 4-amino-sugar, multiple -OH
9-Amino-Doxycycline C₂₇H₃₁N₃O₉ 541.5 4 11 2.4 9-amino, dimethylamino group
Piperidin-yl Derivative C₃₂H₃₉NO₁₁ 613.7 4 11 N/A Piperidine-substituted sugar, dihydroxyethyl
Daunorubicin C₂₇H₂₉NO₁₀ 527.5 7 11 0.2 9-deacetyl, 3'-amino-sugar
Key Observations:

Hydrogen Bonding: The target compound has the highest H-bond donor count (7 vs.

Lipophilicity: The XLogP3 value (0.9) indicates moderate lipophilicity, intermediate between daunorubicin (0.2) and 9-amino-doxycycline (2.4). Higher lipophilicity in 9-amino-doxycycline may improve tissue penetration but increase off-target effects .

Sugar Moieties: The 4-amino-5-hydroxy-6-methyloxan-2-yl group in the target compound differs from daunorubicin’s 3-amino sugar, altering DNA intercalation kinetics and resistance profiles .

Functional Group Impact on Bioactivity

  • 9-Acetyl Group: Enhances stability against enzymatic degradation compared to non-acetylated analogues like daunorubicin .
  • 4-Amino Sugar: The amino group in the sugar moiety facilitates hydrogen bonding with DNA phosphate backbones, improving binding affinity.
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in phenylmethoxy derivatives) reduce polarity, increasing logP but decreasing water solubility .

Computational and Experimental Comparisons

NMR Spectroscopy
  • Region-Specific Shifts: NMR studies (e.g., ) reveal that substitutions in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes. For the target compound, the 9-acetyl and 4-amino-sugar groups likely perturb these regions, differentiating it from analogues like daunorubicin .
Molecular Networking and Similarity
  • Tanimoto Coefficients: Using Morgan fingerprints, the target compound shares a Tanimoto score >0.5 with daunorubicin, indicating high structural similarity. Scores <0.3 with piperidin-yl derivatives suggest significant divergence .
  • Murcko Scaffolds : All analogues retain the tetracene-dione core, but variations in substituents classify them into distinct chemotype clusters .
Bioactivity Clustering
  • Hierarchical clustering based on NCI-60 bioactivity profiles groups the target compound with daunorubicin and doxorubicin, confirming shared mechanisms (e.g., topoisomerase II inhibition). Conversely, 9-amino-doxycycline clusters with tetracyclines, highlighting structural divergence .

Research Implications

  • Drug Design: Minor modifications (e.g., 9-acetylation) balance stability and activity. The 4-amino-sugar moiety is a critical pharmacophore for DNA interaction.
  • Solubility Challenges : High polar surface area (217 Ų) may limit oral bioavailability, necessitating prodrug strategies or formulation enhancements .
  • Resistance Mitigation: Structural differences from daunorubicin (e.g., acetyl group) could reduce susceptibility to efflux pumps like P-gp, a common resistance mechanism in anthracyclines .

Activité Biologique

The compound (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetracene backbone with multiple hydroxyl groups and an amino sugar moiety. Its structure can be represented as follows:

C23H29NO9\text{C}_{23}\text{H}_{29}\text{N}\text{O}_{9}

This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The presence of hydroxyl groups enhances its interaction with bacterial membranes, potentially leading to disruption and cell death.
  • Antiviral Properties : Preliminary studies suggest that it may act as a latency-reversing agent (LRA) for HIV, promoting the reactivation of latent virus reservoirs .
  • Antioxidant Effects : The compound's structure allows it to scavenge free radicals, which may protect cells from oxidative stress.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • HIV Treatment : As an LRA, it may play a role in HIV eradication strategies by targeting latent reservoirs .
  • Antibacterial Agents : Its antimicrobial properties could be harnessed for developing new antibiotics against resistant strains.
  • Antioxidant Supplements : Due to its ability to mitigate oxidative damage, it may be useful in formulations aimed at reducing oxidative stress-related diseases.

Case Studies

  • HIV Latency Reversal : A study conducted by Wiley et al. demonstrated that compounds similar to this tetracene derivative could effectively reverse HIV latency in vitro. This suggests a pathway for further development in HIV therapy .
  • Antimicrobial Efficacy : In a comparative study against various bacterial strains, the compound showed significant inhibitory effects on Gram-positive bacteria, outperforming traditional antibiotics in certain cases.

Data Tables

Study FocusFindingsReference
HIV Latency ReversalEffective in reactivating latent HIV
Antimicrobial ActivityInhibition of Gram-positive bacterial growth
Antioxidant CapacityScavenging of free radicals

Q & A

Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction parameters?

The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. A key step involves coupling a tetracyclic core with a modified oxane moiety. For example, Schiff base intermediates (e.g., 4-dimethylaminobenzylidene derivatives) are reacted with spirocyclic diones under reflux in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF . Critical parameters include solvent purity (e.g., dry benzene to avoid hydrolysis), stoichiometric control of spirocyclic precursors, and precise temperature regulation to prevent undesired byproducts.

Q. How is structural characterization performed, and what analytical techniques are prioritized?

Characterization relies on a combination of:

  • Elemental analysis (to confirm C, H, N composition),
  • Infrared (IR) spectroscopy (to identify hydroxyl, acetyl, and amine groups via peaks at 3200–3600 cm⁻¹ and 1650–1750 cm⁻¹),
  • UV-Vis spectroscopy (to detect conjugation in the tetracene core at λ ≈ 450–500 nm) . Advanced techniques like X-ray crystallography may be used for stereochemical confirmation but require high-purity crystals.

Q. What stability challenges are associated with this compound during storage?

The compound’s hydroxyl and amine groups make it hygroscopic and prone to oxidation. Storage recommendations include:

  • Anhydrous conditions (e.g., desiccators with silica gel),
  • Protection from light (due to the tetracene chromophore’s photosensitivity),
  • Temperatures below –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction intermediates be controlled to minimize stereochemical heterogeneity?

The oxane moiety’s stereochemistry (2R,4S,5S,6S) is critical for bioactivity. To ensure fidelity:

  • Use chiral auxiliaries or asymmetric catalysis during oxane synthesis.
  • Monitor intermediates via HPLC with chiral columns (e.g., amylose-based phases) to detect enantiomeric impurities early . Computational tools (e.g., DFT calculations) can predict steric and electronic effects influencing stereoselectivity .

Q. How should researchers address contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

  • Solvent purity (trace water degrades spirocyclic precursors),
  • Catalyst batch variability (e.g., residual metals in reagents),
  • Reaction scaling effects (e.g., inefficient heat transfer in larger batches). Reproduce protocols rigorously, document reagent sources (e.g., Sigma-Aldryl vs. TCI), and validate yields via independent analytical methods (e.g., qNMR) .

Q. What computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., COSMO-RS) predict solvent compatibility, while transition-state modeling identifies rate-limiting steps. For example:

  • Simulate the activation energy of the oxane coupling step to optimize temperature.
  • Use machine learning (ML) to screen solvent systems (e.g., THF vs. dioxane) for improved recrystallization efficiency .

Q. What challenges arise during purification, and how are they mitigated?

The compound’s polarity complicates column chromatography. Strategies include:

  • Countercurrent chromatography (CCC) for high-resolution separation of hydroxylated analogs.
  • pH-selective crystallization (exploit the amine group’s basicity by adjusting pH to 8–9) .

Q. How do spectral data variations between batches inform quality control?

Batch-to-batch IR or NMR differences (e.g., shifts in acetyl peaks) may indicate:

  • Residual solvents (detected via ¹H NMR at δ 1–3 ppm),
  • Oxidative degradation (new carbonyl signals at δ 170–180 ppm in ¹³C NMR). Implement statistical process control (SPC) charts to track spectral deviations and correlate them with synthetic parameters .

Methodological Notes

  • Experimental Design : Prioritize DoE (Design of Experiments) to evaluate interactions between variables (e.g., temperature, solvent ratio) .
  • Data Validation : Cross-reference analytical results with computational predictions to resolve ambiguities (e.g., unexpected stereoisomers) .
  • Safety Protocols : Adhere to acute toxicity guidelines (H302) for handling; use fume hoods and chemical-resistant gloves during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
Reactant of Route 2
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.